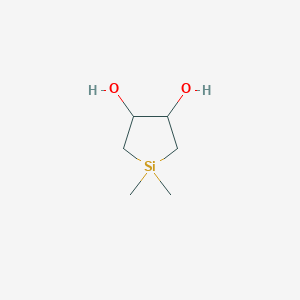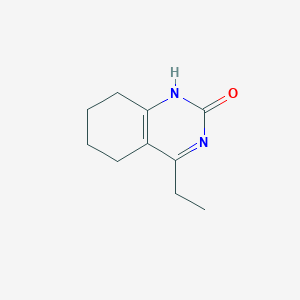
1-(Acetyloxy)-4-methoxypyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acetyloxy)-4-methoxypyridin-1-ium chloride is a chemical compound characterized by the presence of an acetyloxy group and a methoxy group attached to a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride typically involves the acetylation of 4-methoxypyridine. This can be achieved using acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable methods, such as the reaction of 4-methoxypyridine with acetic anhydride in the presence of a catalyst like pyridine. This method allows for the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion back to the neutral pyridine form.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the acetyloxy group under mild conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Neutral pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Acetyloxy)-4-methoxypyridin-1-ium chloride has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Acetyl chloride: Used in similar acetylation reactions.
4-Methoxypyridine: The parent compound without the acetyloxy group.
Pyridine N-oxide: An oxidized derivative of pyridine.
Uniqueness: 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
82855-35-4 |
|---|---|
Formule moléculaire |
C8H10ClNO3 |
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
(4-methoxypyridin-1-ium-1-yl) acetate;chloride |
InChI |
InChI=1S/C8H10NO3.ClH/c1-7(10)12-9-5-3-8(11-2)4-6-9;/h3-6H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MBHBBJRVDFMBQS-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[N+]1=CC=C(C=C1)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)

![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
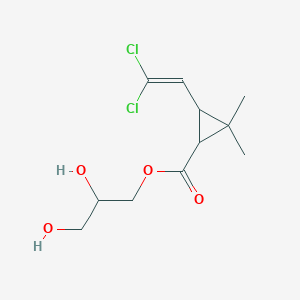

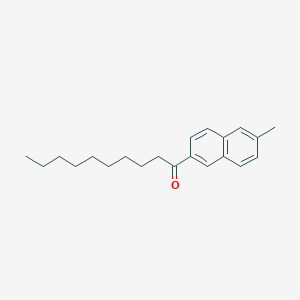
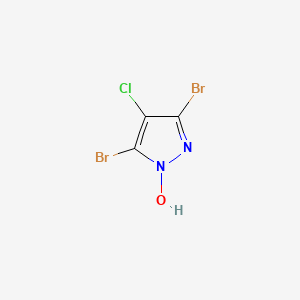


![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)

